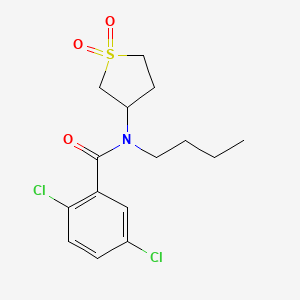

N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Description

Properties

IUPAC Name |

N-butyl-2,5-dichloro-N-(1,1-dioxothiolan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2NO3S/c1-2-3-7-18(12-6-8-22(20,21)10-12)15(19)13-9-11(16)4-5-14(13)17/h4-5,9,12H,2-3,6-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDMOGFWQMSOFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to scale up the production while maintaining quality .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, amines, and substituted benzamides .

Scientific Research Applications

N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Benzamide Derivatives

Key Observations :

- Sulfone vs. This may enhance water solubility or target binding .

- Chlorination Pattern : The 2,5-dichloro configuration in the target differs from the 3,5-dichloro in Propachlor and . Positional effects on bioactivity (e.g., herbicidal potency) could arise due to steric or electronic differences .

Physical and Chemical Properties

- Solubility : The sulfone group in the target compound improves aqueous solubility relative to Propachlor’s alkynyl group. However, the N-butyl chain may offset this by increasing lipid solubility .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-butyl-2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Amide bond formation : React 2,5-dichlorobenzoyl chloride with N-butylamine under Schotten-Baumann conditions (water/acetone, 0–5°C) to form the primary amide intermediate.

Sulfone introduction : Oxidize tetrahydrothiophene-3-amine with hydrogen peroxide (30% v/v) in acetic acid at 60°C to generate the 1,1-dioxidotetrahydrothiophen-3-amine sulfone.

Final coupling : Use a coupling agent like EDC/HOBt in DMF to conjugate the primary amide with the sulfone-modified amine at room temperature for 12–24 hours .

Optimization includes solvent choice (DMF for solubility vs. THF for reduced side reactions), stoichiometric ratios (1:1.2 amine:acyl chloride), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chlorine atoms at 2,5-positions, tetrahydrothiophene sulfone protons at δ 3.1–3.5 ppm) and confirms amide bond formation.

- X-ray crystallography : Resolves 3D conformation (e.g., dihedral angles between benzamide and tetrahydrothiophene rings) using SHELXL refinement .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 402.3).

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or protein flexibility in docking simulations. Strategies include:

Comparative MD simulations : Run molecular dynamics (GROMACS/AMBER) with explicit solvent models (TIP3P water) to assess binding pocket flexibility.

Free-energy perturbation (FEP) : Calculate ΔΔG values for ligand-receptor interactions using Schrödinger Suite to refine affinity predictions.

Experimental validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants, correlating with computational results .

Q. What strategies improve the compound’s pharmacokinetic profile, particularly solubility and metabolic stability?

- Methodological Answer :

- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or PEG chains) at the N-butyl chain or tetrahydrothiophene sulfone via post-synthetic modification (e.g., Mitsunobu reaction) .

- Metabolic stability : Replace labile groups (e.g., methyl groups on tetrahydrothiophene) with fluorine atoms to block CYP450-mediated oxidation. Use liver microsome assays (human/rat) to quantify metabolic half-life improvements .

Q. How should researchers design experiments to analyze conflicting crystallographic data for polymorphic forms of the compound?

- Methodological Answer :

High-throughput screening : Crystallize the compound in 96-well plates with varied solvents (e.g., ethanol, acetonitrile) and temperatures (4°C to 60°C) to identify polymorphs.

SC-XRD vs. PXRD : Compare single-crystal (SC-XRD, using SHELXL) and powder X-ray diffraction (PXRD) patterns to distinguish between true polymorphism and disordered packing.

Thermal analysis : Perform DSC (differential scanning calorimetry) to detect melting point variations (ΔTm >5°C indicates distinct polymorphs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.